molecular formula C20H20ClN3O2 B7696260 N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide

N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide

Cat. No. B7696260
M. Wt: 369.8 g/mol
InChI Key: SMKBKIOCCYAWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide is not fully understood. However, studies have shown that this compound acts on the central nervous system by binding to specific receptors and modulating the activity of neurotransmitters. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, this compound has been shown to exhibit potent analgesic activity, reducing pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide in lab experiments is its potent activity and relatively low toxicity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with ethyl 3-(benzyloxy)propanoate in the presence of triethylamine and catalytic amounts of acetic acid. The resulting product is then treated with benzyl bromide and sodium hydride to obtain the final product.

Scientific Research Applications

N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. This compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

properties

IUPAC Name

N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-2-24(14-15-6-4-3-5-7-15)19(25)13-12-18-22-20(23-26-18)16-8-10-17(21)11-9-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKBKIOCCYAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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